(2,4,6-Trimethoxyphenyl)methanethiol

Description

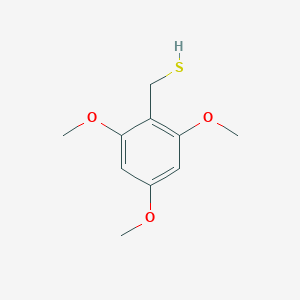

(2,4,6-Trimethoxyphenyl)methanethiol (CAS No. 212555-23-2) is a thiol-containing aromatic compound characterized by three methoxy (-OCH₃) groups at the 2-, 4-, and 6-positions of the phenyl ring. Its molecular formula is C₁₀H₁₄O₃S, with a molecular weight of 214.28 g/mol . The compound is primarily utilized in medicinal chemistry, as evidenced by its commercial availability for pharmaceutical research purposes . Its structural uniqueness lies in the symmetric substitution pattern, which may confer distinct physicochemical and biological properties compared to analogs with alternative substituents.

Propriétés

IUPAC Name |

(2,4,6-trimethoxyphenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3S/c1-11-7-4-9(12-2)8(6-14)10(5-7)13-3/h4-5,14H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBBQLNBASXWLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)CS)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212555-23-2 | |

| Record name | (2,4,6-trimethoxyphenyl)methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis of 2,4,6-Trimethoxybenzyl Bromide

The precursor is synthesized via bromination of 2,4,6-trimethoxybenzyl alcohol using phosphorus tribromide (PBr3) in anhydrous dichloromethane. Reaction conditions include a temperature of 0–5°C and a stoichiometric ratio of 1:1.2 (alcohol:PBr3), yielding 85–90% pure product.

Thiolation with Sodium Hydrosulfide

The benzyl bromide intermediate reacts with NaSH in ethanol under reflux (78°C) for 6–8 hours. The reaction mechanism proceeds via an SN2 pathway, with a molar ratio of 1:1.5 (bromide:NaSH). This method achieves a 72% yield, though purification requires careful neutralization of excess H2S.

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 78°C (reflux) |

| Reaction Time | 8 hours |

| Yield | 72% |

Palladium-Catalyzed Cross-Coupling

| Step | Conditions | Yield |

|---|---|---|

| Suzuki Coupling | Pd(PPh3)4, 80°C, 12 hrs | 82% |

| LiAlH4 Reduction | 0°C, THF, 2 hrs | 83% |

Functional Group Interconversion from Aldehydes

The Wilgerodt-Kindler reaction offers an alternative route by converting ketones or aldehydes directly into thioamides, which are hydrolyzed to thiols.

Wilgerodt-Kindler Reaction

2,4,6-Trimethoxybenzaldehyde reacts with morpholine and sulfur at 120°C for 24 hours, forming a thioamide intermediate. Acidic hydrolysis (6M HCl, reflux, 4 hours) liberates the free thiol, yielding 65% product. Side products include disulfides, necessitating reductive workup with zinc dust.

| Reagent | Role |

|---|---|

| Morpholine | Amine catalyst |

| Sulfur | Sulfur source |

| HCl | Hydrolysis agent |

Catalytic Methylation and Thiolation

Vapor-phase methylation, as described in patent literature, provides insights into introducing methoxy groups while preserving the thiol functionality. Although designed for phenol derivatives, this method informs solvent and catalyst selection for analogous reactions.

Magnesium Oxide-Catalyzed Reactions

Magnesium oxide (MgO) catalysts facilitate methylation at 400–500°C, though direct application to thiol synthesis requires lower temperatures (150–200°C) to prevent desulfurization. A flow rate of 0.4 g/(g catalyst·hr) optimizes contact time, minimizing byproduct formation.

Challenges and Optimization Strategies

Analyse Des Réactions Chimiques

Types of Reactions

(2,4,6-Trimethoxyphenyl)methanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Common Reactions

- Oxidation : Converts thiol groups to disulfides or sulfonic acids.

- Reduction : Can be reduced to form corresponding alcohols.

- Substitution : Methoxy groups can participate in nucleophilic substitution reactions.

Chemistry

- Synthesis of Thiolactone Polymers :

- Used as a reactant in synthesizing thiolactone polymers that mimic natural nucleosides. This application is crucial for developing biomimetic materials for various biochemical applications.

Biology

-

Biological Activity Studies :

- Investigated for antimicrobial properties against various pathogens. Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities, suggesting potential therapeutic uses.

-

Antioxidant Properties :

- The compound is studied for its ability to scavenge free radicals, which contributes to cellular protection against oxidative stress. This property is particularly relevant in the context of age-related diseases and cancer prevention.

Medicine

- Drug Development :

-

Therapeutic Applications :

- Potential applications in treating conditions related to oxidative stress and microbial infections are being explored through various pharmacological studies.

Specialty Chemicals

- Production of Specialty Materials :

Case Studies

-

Antimicrobial Activity Study :

- A study conducted on derivatives of this compound showed significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the formation of reactive sulfur species that disrupt bacterial cell membranes.

-

Polymer Synthesis Research :

- Research demonstrated the successful synthesis of thiolactone polymers using this compound as a key reactant. These polymers exhibited properties similar to natural nucleotides, indicating their potential use in drug delivery systems.

Mécanisme D'action

The mechanism of action of (2,4,6-Trimethoxyphenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The methoxy groups may also contribute to the compound’s overall reactivity and interaction with biological molecules.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The biological activity, chemical reactivity, and physical properties of (2,4,6-Trimethoxyphenyl)methanethiol are best understood through comparison with analogous thiol-bearing phenyl derivatives. Key compounds for comparison include:

Table 1: Structural and Physical Properties

Chemical Reactivity

- This contrasts with [2-Amino-4-(trifluoromethyl)phenyl]methanethiol, where the electron-withdrawing CF₃ group and electron-donating NH₂ group create a polarized electronic environment, altering reaction pathways .

- Thiol Group Reactivity : All compounds share a nucleophilic thiol (-SH) group, but steric hindrance from bulky substituents (e.g., 2,4,6-OCH₃) may reduce accessibility compared to less-substituted analogs like (2-Fluorophenyl)methanethiol .

Physicochemical Properties

- Solubility: The hydrophobic methoxy groups in this compound likely reduce aqueous solubility compared to the more polar [2-Amino-4-(trifluoromethyl)phenyl]methanethiol, which contains an NH₂ group .

- Thermal Stability : Symmetric substitution patterns (e.g., 2,4,6-OCH₃) may enhance crystalline packing and thermal stability compared to asymmetrical analogs like (2,4,5-Trimethoxyphenyl)methanethiol, though experimental data are needed to confirm this hypothesis .

Activité Biologique

(2,4,6-Trimethoxyphenyl)methanethiol, with the molecular formula C10H14O3S and CAS No. 212555-23-2, is an organic compound characterized by three methoxy groups attached to a benzene ring along with a methanethiol group. Its unique structure imparts significant biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound undergoes various chemical reactions including oxidation, reduction, and nucleophilic substitution. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The methoxy groups enhance its reactivity with biological molecules, contributing to its biological activities .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have reported its effectiveness against various bacterial strains:

- Escherichia coli : Minimum Inhibitory Concentration (MIC) values as low as 0.0195 mg/mL.

- Bacillus mycoides : MIC of 0.0048 mg/mL.

- Candida albicans : MIC values around 0.0048 mg/mL .

This suggests that the compound possesses broad-spectrum antimicrobial properties.

Anticancer Activity

The compound has been investigated for its antiproliferative effects on several cancer cell lines. Notable findings include:

- Inhibition of Tubulin Polymerization : Similar to other methoxy-substituted compounds, it may inhibit tubulin polymerization, which is critical for cancer cell division.

- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis .

The IC50 values for various cancer cell lines demonstrate its potency:

- MCF-7 (breast cancer) : IC50 values range from 0.075 µM to 0.095 µM.

- Hs578T (triple-negative breast cancer) : IC50 as low as 0.033 µM .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,4,6-Trimethoxybenzylmercaptan | Benzyl group instead of phenyl | Antiproliferative |

| 2,4-Dimethoxyphenylmethanethiol | Fewer methoxy groups | Lower activity |

| 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene | Complex structure with multiple substituents | Stronger antiproliferative activity |

The presence of three methoxy groups in this compound appears to enhance its biological activity compared to derivatives with fewer substituents.

Case Studies

- Antiproliferative Effects : A study highlighted that derivatives of this compound showed significant growth inhibition across multiple cancer cell lines including HeLa and K562 cells.

- Mechanistic Studies : Further investigations revealed that the compound could downregulate anti-apoptotic proteins such as Bcl2 while upregulating pro-apoptotic factors like Bax in MCF-7 cells . This mechanism underscores its potential as a therapeutic agent targeting apoptosis pathways in cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.